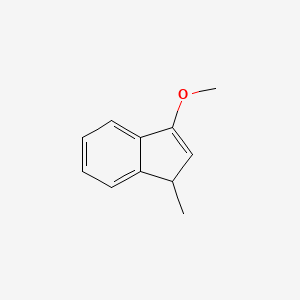![molecular formula C32H34N2O B14312846 N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline CAS No. 112607-45-1](/img/structure/B14312846.png)
N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline: is a complex organic compound characterized by its unique molecular structure. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry. Its structure includes a morpholine ring, which is a common feature in many pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amination Reactions:
Coupling Reactions: These are used to join two aromatic rings through a nitrogen or carbon atom.
Substitution Reactions: These involve replacing a functional group in the molecule with another group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: In biological research, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They may exhibit activity against certain diseases or conditions, making them valuable in the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-[4-(4-Morpholinyl)phenyl]benzenesulfonamide
- N-(4-morpholin-4-ylphenyl)guanidine
Comparison: Compared to similar compounds, N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline is unique due to its specific structural features, such as the presence of a butyl group and a phenylaniline moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112607-45-1 |
|---|---|
Formule moléculaire |
C32H34N2O |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline |
InChI |
InChI=1S/C32H34N2O/c1-2-3-21-34(31-7-5-4-6-8-31)32-19-15-29(16-20-32)27-11-9-26(10-12-27)28-13-17-30(18-14-28)33-22-24-35-25-23-33/h4-20H,2-3,21-25H2,1H3 |
Clé InChI |
CWGSVQUYFMSEEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


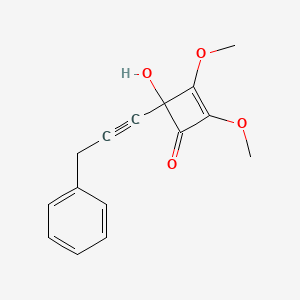
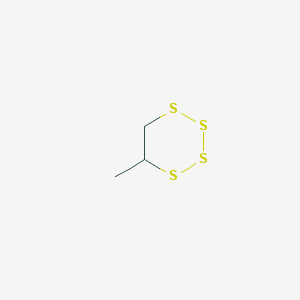
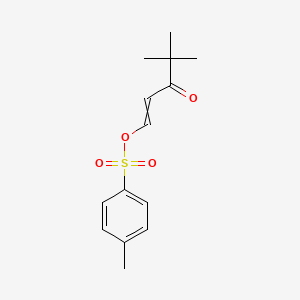
![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)
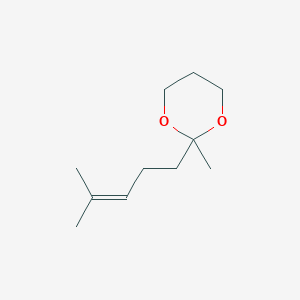
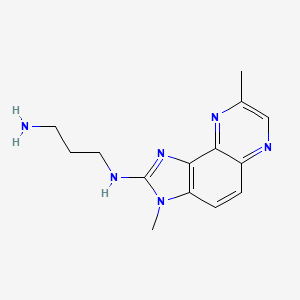
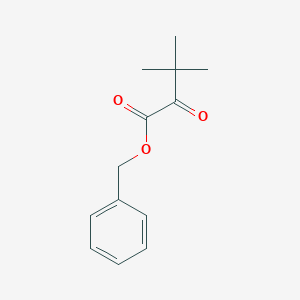
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
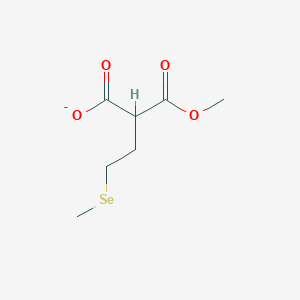
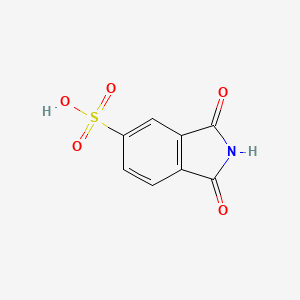
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)
![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
